2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-3-13-5-7-14(8-6-13)23-17(28)11-26-19-18(24-25-26)20(29)27(21(19)30)15-9-4-12(2)16(22)10-15/h4-10,18-19H,3,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUIBGDNQJQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide , with CAS number 1052604-29-1 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 425.9 g/mol . The structure includes a tetrahydropyrrolo-triazole core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClN₅O₃ |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 1052604-29-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance, derivatives of related structures have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as HaCat and Balb/c 3T3 have demonstrated that certain derivatives exhibit promising results in inhibiting cell growth. The MTT assay results indicate that these compounds can selectively target cancerous cells while sparing normal cells .
The mechanism by which these compounds exert their antimicrobial effects often involves interaction with key bacterial enzymes such as DNA gyrase. For example, molecular docking studies reveal that certain analogs form strong hydrogen bonds with critical residues in the enzyme's active site, indicating a potential pathway for their antibacterial action .
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated several derivatives of triazole compounds for their antibacterial activity. Among them, one derivative demonstrated a significant zone of inhibition against Micrococcus luteus and selective action against Gram-negative bacteria. The binding interactions were assessed through molecular docking simulations which confirmed the compound's ability to inhibit bacterial growth effectively .
Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against specific cancer types while maintaining lower toxicity in normal cells. This selectivity is crucial for developing potential therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations :
Core Heterocyclic Systems: The target compound’s pyrrolo-triazole-dione core distinguishes it from PROTACs (thieno-triazolo-diazepine) and spiro-indole derivatives. This core may enhance hydrogen-bonding capacity compared to less-polar systems like thiazoles . Unlike macrolides (e.g., Rapa derivatives), which rely on large lactone rings, the target’s compact bicyclic structure could improve metabolic stability .
The 4-ethylphenyl acetamide moiety may facilitate membrane permeability relative to polar groups in PROTACs (e.g., dioxopiperidinyl) .
Bioactivity Correlations :
- Compounds with clustered structural similarities (e.g., shared triazole or acetamide motifs) often exhibit overlapping bioactivity profiles, such as kinase inhibition or antimicrobial effects .
- NMR-based comparisons () demonstrate that substituent positioning (e.g., regions A and B in Rapa derivatives) directly alters chemical environments, which could guide rational design of analogs .
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises three structural motifs: (1) a pyrrolo[3,4-d]triazole-4,6-dione core, (2) a 3-chloro-4-methylphenyl substituent at position 5, and (3) an N-(4-ethylphenyl)acetamide side chain at position 1. Retrosynthetically, the compound can be dissected into precursors amenable to stepwise assembly (Fig. 1).
$$
\text{Target Compound} \leftarrow \text{Pyrrolo-triazole core} + \text{3-Chloro-4-methylphenyl group} + \text{N-(4-Ethylphenyl)acetamide}
$$
Synthesis of Pyrrolo[3,4-d]Triazole-4,6-Dione Core
The core structure is constructed via cyclocondensation and alkylation reactions. A validated approach involves reacting 1,2,4-triazole derivatives with pyrrolo[3,4-d]pyridazinone intermediates under basic conditions.
Procedure :
- Cyclocondensation : Reflux equimolar quantities of 4-substituted-1,2,4-triazole and pyrrolo[3,4-d]pyridazinone in ethanol with sodium ethoxide (5 mol%) for 6–8 hours.
- S-Alkylation : Treat the intermediate with 2-chloro-1-oxoethylaryl piperazine in ethanol under reflux. The absence of a C=S bond signal at δ 169.72–170.78 ppm in $$^{13}\text{C}$$ NMR confirms successful alkylation.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NaOEt, EtOH | Reflux, 8 h | 78–85 |
| 2 | 2-Chloro-1-oxoethylaryl piperazine | Reflux, 4 h | 82–90 |
Preparation of N-(4-Ethylphenyl)Acetamide Moiety
The side chain is synthesized via acetylation of 4-ethylaniline, derived from hydrogenation of 4-ethynylphenylacetamide.
Procedure :
- Deprotection : Treat N-(4-(2-(trimethylsilyl)ethynyl)phenyl)acetamide with KF in DMF/H₂O (10:1) at 20°C for 0.5 hours.
- Hydrogenation : Catalytically reduce the ethynyl group to ethyl using H₂/Pd-C in ethanol.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | KF, DMF/H₂O | 98 | >99 |
| 2 | H₂, Pd-C | 95 | 98 |
Final Alkylation and Coupling
The N-(4-ethylphenyl)acetamide group is introduced via nucleophilic alkylation of the pyrrolo-triazole core.
Procedure :
- Alkylation : React the core with bromo-N-(4-ethylphenyl)acetamide in DMF using NaH as a base at 60°C for 12 hours.
- Purification : Isolate the product via silica gel chromatography (petroleum ether/ethyl acetate, 3:1 → 1:1).
Optimization :
- Excess bromoacetamide (1.2 eq) improves yields to 85–90%.
- Lower temperatures (<60°C) reduce side reactions but prolong reaction time.
Green Chemistry Approaches
Recent advances emphasize solvent-free or ethanol-based systems. A pyrazole-promoted multicomponent reaction achieves comparable yields (73–90%) under milder conditions.
Procedure :
- Combine diketene, isatin, and 3-chloro-4-methylaniline in ethanol with pyrazole (1 mol%) at reflux for 4 hours.
Advantages :
Analytical Characterization
Spectroscopic Data :
- $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 7H, Ar-H), 4.32 (s, 2H, CH₂), 2.54 (q, 2H, CH₂CH₃), 2.31 (s, 3H, CH₃), 1.22 (t, 3H, CH₂CH₃).
- HRMS : m/z calcd. for C₂₄H₂₂ClN₅O₃ [M+H]⁺: 488.1498; found: 488.1501.
Purity :
- HPLC: >99% (C18 column, MeCN/H₂O = 70:30).
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of the compound?
Answer:
Multi-step synthetic routes are typically employed, leveraging catalysts (e.g., palladium-based systems) and controlled reaction conditions. Key steps include cyclization of pyrrolo-triazole cores and amide coupling. Solvents such as dimethylformamide (DMF) or acetonitrile are used to enhance solubility, while reaction temperatures are maintained between 60–80°C to minimize side products. Reaction progress is monitored via HPLC to assess purity (>95%) and intermediate stability . Post-synthesis purification involves column chromatography or recrystallization in ethanol.
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
A combination of NMR (¹H, ¹³C, and 2D-COSY for connectivity), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) is essential. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydropyrrolo-triazole core. HPLC with UV detection (λ = 254 nm) ensures purity, while thermogravimetric analysis (TGA) determines thermal stability .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR studies require systematic substitution at critical positions:
- Halogen variation : Replace 3-chloro-4-methylphenyl with bromo/fluoro analogs to assess electronic effects.
- Amide modifications : Introduce alkyl/aryl groups on the 4-ethylphenyl moiety to evaluate steric influences.
Biological activity is tested via enzyme inhibition assays (e.g., kinase targets) and cell-based viability assays (IC₅₀ determination). Computational docking (AutoDock Vina) predicts binding affinities, guiding synthetic prioritization .
Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?
Answer:
Density functional theory (DFT) calculates transition states for key reactions (e.g., triazole cyclization), while molecular dynamics (MD) simulations model protein-ligand interactions. Tools like COMSOL Multiphysics integrate AI to optimize reaction pathways, reducing trial-and-error experimentation. Quantum chemical reaction path searches (e.g., GRRM17) identify intermediates and byproducts .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 or HeLa) and fixed endpoint measurements (e.g., ATP-based luminescence).
- Statistical DOE : Apply factorial design (e.g., 2^k-p) to isolate variables like concentration or pH.
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo zebrafish models .
Basic: What are the key physicochemical properties influencing solubility and bioavailability?
Answer:
Critical properties include:
- LogP : ~2.5–3.5 (measured via shake-flask method), indicating moderate lipophilicity.
- Aqueous solubility : <10 µM at pH 7.4 (determined by nephelometry).
- pKa : Amide protonation near pH 6.5–7.0 (via potentiometric titration).
Formulation strategies like nanoemulsions or co-solvent systems (PEG-400/water) improve bioavailability .
Advanced: What methodologies enable in vivo pharmacokinetic profiling of the compound?
Answer:
- ADME studies : Radiolabeled (¹⁴C) compound administration in rodents, followed by LC-MS/MS quantification in plasma/tissues.
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Toxicokinetics : Monitor organ-specific accumulation via MALDI imaging in liver/kidney sections .
Advanced: How can researchers resolve spectral data contradictions in structural elucidation?
Answer:
Discrepancies in NMR/IR data often stem from tautomerism in the triazole ring or solvent-induced shifts. Solutions include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent effects.
- X-ray validation : Resolve absolute configuration where spectroscopy is inconclusive .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase-Glo) for IC₅₀ determination.
- Antiproliferative activity : MTT assay in cancer cell lines (72-hour exposure).
- Membrane permeability : Caco-2 monolayer transport studies (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability) .
Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?
Answer:
AI tools (e.g., IBM RXN) predict optimal catalysts/solvents using historical reaction data. Autonomous laboratories integrate robotic synthesis with real-time HPLC feedback, iterating conditions (temperature, stoichiometry) via Bayesian optimization. Quantum chemistry databases (NOMAD) train neural networks to predict regioselectivity in triazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
